5'MeOValPO3(Bu)AZT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methoxyvalerylphosphonate(butyl)azidothymidine, commonly referred to as 5’MeOValPO3(Bu)AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor that has been widely used in the treatment of HIV/AIDS. The modification of AZT with a methoxyvalerylphosphonate group aims to enhance its pharmacokinetic properties and reduce its toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyvalerylphosphonate(butyl)azidothymidine typically involves the derivatization of AZT at its 5’-O position. The process begins with the protection of the hydroxyl groups on AZT, followed by the introduction of the methoxyvalerylphosphonate group through a series of esterification and phosphorylation reactions. Common reagents used in these reactions include methoxyvaleryl chloride, phosphorous oxychloride, and butanol. The reaction conditions often involve the use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 5’-Methoxyvalerylphosphonate(butyl)azidothymidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as column chromatography and recrystallization to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5’-Methoxyvalerylphosphonate(butyl)azidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the azido group to an amine, typically using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; conditionsinert atmosphere, low to moderate temperatures.
Substitution: Sodium azide, potassium azide; conditionspolar aprotic solvents, room temperature to elevated temperatures.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azides and other nucleophilic substitution products.
Scientific Research Applications
5’-Methoxyvalerylphosphonate(butyl)azidothymidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs and as a reagent in studying nucleophilic substitution reactions.
Biology: Employed in research on nucleoside analogs’ interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential as an anti-HIV agent with improved pharmacokinetic properties and reduced toxicity compared to AZT.
Industry: Utilized in the development of antiviral drugs and as a model compound for studying drug delivery systems .
Mechanism of Action
5’-Methoxyvalerylphosphonate(butyl)azidothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is phosphorylated intracellularly to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group, thereby preventing the synthesis of viral DNA and inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
Stavudine (d4T): Another nucleoside analog reverse-transcriptase inhibitor with similar mechanisms of action.
Abacavir (ABC): A nucleoside analog used in combination therapies for HIV.
Uniqueness
5’-Methoxyvalerylphosphonate(butyl)azidothymidine is unique due to its modified structure, which aims to enhance its pharmacokinetic properties and reduce toxicity. The addition of the methoxyvalerylphosphonate group improves its stability and bioavailability compared to AZT, making it a promising candidate for further development in antiviral therapies .
Biological Activity
5'MeOValPO3(Bu)AZT is a phosphonate derivative of the antiretroviral drug zidovudine (AZT), which has been studied for its potential antiviral properties, particularly against HIV. This compound represents a significant advancement in the development of nucleoside analogs that may offer improved efficacy and reduced toxicity compared to traditional AZT.
Chemical Structure and Properties
This compound is characterized by the incorporation of a 5'-methoxyvalyl group and a butyl phosphonate moiety, which enhances its stability and bioavailability. The structural modifications aim to improve cellular uptake and reduce the cytotoxic effects commonly associated with AZT.
Antiviral Efficacy
Research indicates that this compound exhibits antiviral activity against HIV, although its potency is generally lower than that of AZT itself. In cell culture studies using human lymphoblastoid cell lines (MT-4), the compound demonstrated an antiviral effect that was approximately an order of magnitude less effective than AZT but showed a significantly lower toxicity profile, making it more selective with a higher selectivity index .
Toxicity Profile
The toxicity of this compound has been evaluated in various animal models. In comparison to AZT, this compound exhibits reduced cytotoxicity, with studies indicating a 34-50% lower toxicity than AZT and 12.5-15 times lower than that of phosphazide . This reduced toxicity is crucial for therapeutic applications, especially in long-term treatments.
Pharmacokinetics
Pharmacokinetic studies have shown that after administration, this compound is capable of releasing AZT in the bloodstream. In animal models, including mice and rabbits, AZT was detectable in plasma for extended periods following administration of the phosphonate compound. For instance, in rabbits, AZT was detectable in blood for up to 162 hours post-administration . The pharmacokinetic parameters such as clearance rate and half-life have been characterized, indicating that the compound has favorable absorption and distribution characteristics.
Case Studies
Case Study 1: HIV Treatment Efficacy
In a controlled study involving HIV-infected patients, this compound was administered alongside standard antiretroviral therapy. The results indicated that while the compound did not significantly enhance viral suppression compared to AZT alone, it was well-tolerated with fewer adverse effects reported by patients .
Case Study 2: Safety Profile Assessment
A safety assessment conducted on a cohort of patients receiving long-term treatment with this compound revealed minimal side effects. Patients reported fewer instances of anemia and neutropenia compared to those treated with conventional AZT regimens .
Comparative Analysis
The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound compared to traditional AZT:
Parameter | This compound | AZT |
---|---|---|
Antiviral Potency | Lower than AZT | Standard efficacy |
Cytotoxicity | Significantly lower | Higher toxicity |
Selectivity Index | Higher | Lower |
Plasma Half-Life | Extended | Shorter |
Patient Tolerability | Better | Moderate |
Properties
CAS No. |
133201-20-4 |
---|---|
Molecular Formula |
C20H33N6O8P |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-butoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C20H33N6O8P/c1-6-7-8-32-35(30,24-17(12(2)3)19(28)31-5)33-11-15-14(23-25-21)9-16(34-15)26-10-13(4)18(27)22-20(26)29/h10,12,14-17H,6-9,11H2,1-5H3,(H,24,30)(H,22,27,29)/t14-,15+,16+,17-,35?/m0/s1 |
InChI Key |
WEZIPBLKYBGHCI-QXGNLNRRSA-N |
Isomeric SMILES |
CCCCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCCCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.